3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Catalog No.
S889004
CAS No.
1193390-08-7
M.F
C10H11ClN2O3S
M. Wt
274.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

CAS Number

1193390-08-7

Product Name

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

IUPAC Name

3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Molecular Formula

C10H11ClN2O3S

Molecular Weight

274.72 g/mol

InChI

InChI=1S/C10H11ClN2O3S/c11-17(15,16)13-7-6-12(10(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

NRJVEVIRPYLODH-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)Cl

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)Cl

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a relatively obscure organic compound containing a sulfonyl chloride functional group linked to an imidazolidine ring system. Information on its origin and specific significance in scientific research is scarce. However, due to the presence of the reactive sulfonyl chloride group, it is likely a versatile intermediate used in organic synthesis [].


Molecular Structure Analysis

The key features of the molecule include:

  • A five-membered imidazolidine ring containing two nitrogen atoms and three carbon atoms. One carbon is connected to a carbonyl group (C=O) forming a 2-oxo substitution [].
  • A benzyl group (C6H5CH2) attached to the third carbon of the imidazolidine ring at the 3-position [].
  • A sulfonyl chloride group (SO2Cl) attached to the nitrogen atom at the 1-position of the imidazolidine ring [].

The presence of the electron-withdrawing sulfonyl chloride group can affect the reactivity of the imidazolidine ring, making it susceptible to nucleophilic attack.


Chemical Reactions Analysis

  • Nucleophilic substitution: The reactive sulfonyl chloride group can undergo nucleophilic substitution with various nucleophiles (compounds with electron-donating groups) like amines, alcohols, or thiols. This reaction can lead to the formation of new C-N, C-O, or C-S bonds, respectively. A general equation for this reaction is:

R-SO2Cl + Nu- --> R-SO2-Nu + Cl^-

where R represents the benzyl group and Nu- represents the nucleophile.

  • Hydrolysis: The compound can react with water to undergo hydrolysis, breaking the S-Cl bond and forming a sulfonic acid and hydrochloric acid.

R-SO2Cl + H2O --> R-SO2OH + HCl


Physical And Chemical Properties Analysis

Specific data on physical and chemical properties like melting point, boiling point, solubility, etc., are not readily available for 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride.

There is no current information available on the specific mechanism of action of 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride in biological systems.

Due to the presence of the sulfonyl chloride group, 3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride is likely to be corrosive and a skin and eye irritant. It may also react exothermically (with heat release) with water. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].

  • Potential применения (primeneniya) (applications): The presence of a sulfonyl chloride group suggests 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride might function as a sulfonylating agent. Sulfonylation is a chemical reaction that introduces a sulfonyl group (SO2) onto a molecule. Sulfonylating agents are used in various organic synthesis reactions to modify the properties of molecules .

  • Исследования в области протеомики (Issledovaniya v oblasti proteomiki) (Proteomics research): Several vendors that supply 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride categorize it as a research tool for proteomics . Proteomics is the study of the entire set of proteins expressed by an organism. Sulfonylation can be used to modify proteins, allowing researchers to study protein function, interactions, and localization within cells .

Important to Note:

  • Safety considerations: As with any chemical, it's crucial to handle 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride with appropriate safety precautions, following recommended protocols and wearing necessary personal protective equipment.

XLogP3

1.4

Dates

Modify: 2023-08-16

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